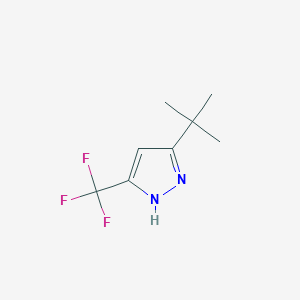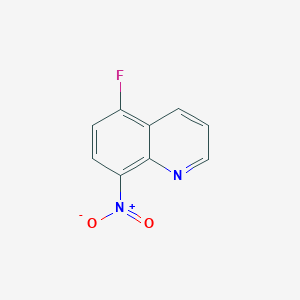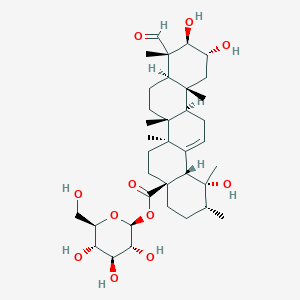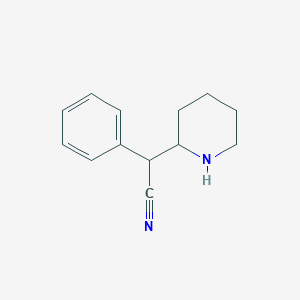
Bz-K(Nbd)-awfpp-nle-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bz-K(Nbd)-awfpp-nle-NH2 is a peptide with potential therapeutic applications due to its unique properties. This peptide is a derivative of melanocortin, a hormone that regulates various physiological functions such as appetite, energy expenditure, and inflammation. Bz-K(Nbd)-awfpp-nle-NH2 has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Bz-K(Nbd)-awfpp-nle-NH2 is mediated through the melanocortin-4 receptor (MC4R) in the brain. MC4R is a G protein-coupled receptor that regulates appetite and energy expenditure. Bz-K(Nbd)-awfpp-nle-NH2 acts as an agonist of MC4R, leading to the activation of downstream signaling pathways that result in reduced food intake and increased energy expenditure.
Biochemical and Physiological Effects:
Bz-K(Nbd)-awfpp-nle-NH2 has several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models. Additionally, Bz-K(Nbd)-awfpp-nle-NH2 has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various disease models. Furthermore, Bz-K(Nbd)-awfpp-nle-NH2 has been shown to increase energy expenditure and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Bz-K(Nbd)-awfpp-nle-NH2 has several advantages for lab experiments. It is relatively stable and easy to synthesize using standard peptide synthesis techniques. Additionally, Bz-K(Nbd)-awfpp-nle-NH2 has a high affinity for MC4R, making it an ideal tool for studying the role of MC4R in regulating appetite and energy expenditure. However, one limitation of Bz-K(Nbd)-awfpp-nle-NH2 is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Bz-K(Nbd)-awfpp-nle-NH2. One potential direction is the development of Bz-K(Nbd)-awfpp-nle-NH2 analogs with improved pharmacokinetic properties. Additionally, further research is needed to understand the long-term effects of Bz-K(Nbd)-awfpp-nle-NH2 on appetite and energy expenditure. Furthermore, Bz-K(Nbd)-awfpp-nle-NH2 has shown promising results in reducing inflammation, and future studies could explore its potential therapeutic applications in inflammatory diseases. Finally, Bz-K(Nbd)-awfpp-nle-NH2 could be used as a tool to study the role of MC4R in other physiological functions beyond appetite and energy expenditure.
In conclusion, Bz-K(Nbd)-awfpp-nle-NH2 is a promising peptide with potential therapeutic applications. Its unique properties make it an ideal tool for studying the role of MC4R in regulating appetite and energy expenditure. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
Bz-K(Nbd)-awfpp-nle-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while SPPS involves the coupling of pre-formed peptide fragments. The synthesis of Bz-K(Nbd)-awfpp-nle-NH2 involves the use of protected amino acids, coupling reagents, and resin support.
Wissenschaftliche Forschungsanwendungen
Bz-K(Nbd)-awfpp-nle-NH2 has been extensively studied for its potential therapeutic applications. One of the notable applications is its role in regulating appetite and energy expenditure. Studies have shown that Bz-K(Nbd)-awfpp-nle-NH2 can reduce food intake and increase energy expenditure in animal models. Additionally, Bz-K(Nbd)-awfpp-nle-NH2 has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various disease models.
Eigenschaften
CAS-Nummer |
157610-41-8 |
|---|---|
Produktname |
Bz-K(Nbd)-awfpp-nle-NH2 |
Molekularformel |
C58H69N13O11 |
Molekulargewicht |
1124.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H69N13O11/c1-3-4-22-42(51(59)72)63-56(77)47-25-15-30-69(47)58(79)48-26-16-31-70(48)57(78)45(32-36-17-7-5-8-18-36)66-55(76)44(33-38-34-61-40-23-12-11-21-39(38)40)65-52(73)35(2)62-54(75)43(64-53(74)37-19-9-6-10-20-37)24-13-14-29-60-41-27-28-46(71(80)81)50-49(41)67-82-68-50/h5-12,17-21,23,27-28,34-35,42-45,47-48,60-61H,3-4,13-16,22,24-26,29-33H2,1-2H3,(H2,59,72)(H,62,75)(H,63,77)(H,64,74)(H,65,73)(H,66,76)/t35-,42-,43-,44+,45-,47-,48+/m0/s1 |
InChI-Schlüssel |
QPHVEJJSCPWZEE-DCOIRBKVSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Kanonische SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Sequenz |
XAWFPPX |
Synonyme |
Bz-K(NBD)-AWFPP-Nle-NH2 Bz-Lys(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2 N-alpha-benzoyl-(epsilon-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))lysyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)










